(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol is a heterocyclic compound notable for its spiro structure, which consists of two fused cyclic ethers. The molecular formula of this compound is , with a molecular weight of approximately 158.20 g/mol. This compound features a methanol functional group attached to a dioxaspiro framework, which contributes to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 2059970-72-6 and is used in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The synthesis of (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol can be achieved through various methods:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. The use of inert atmospheres may also be necessary to prevent unwanted side reactions during synthesis.
The molecular structure of (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol can be represented using various notations:
This structure reveals the unique spiro configuration that characterizes the compound, contributing to its reactivity and potential applications in organic chemistry .
The compound's molecular weight is 158.20 g/mol, and it has a density that varies depending on the specific conditions under which it is measured.
(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol primarily revolves around its reactivity due to the presence of the methanol group and spiro structure.
The compound exhibits typical reactivity associated with alcohols and ethers, including susceptibility to oxidation and reduction reactions.
(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol has several scientific uses:
Spirocyclic architectures, particularly the [4.4] nonane system, are privileged motifs in bioactive natural products due to their three-dimensional complexity and metabolic stability. Griseofulvin (antifungal) and illudin S (antitumor) exemplify biologically active [4.4] spirocycles, where the bis-lactone framework confers rigidity while allowing adaptive binding to target proteins [8]. The 1,7-dioxaspiro[4.4]nonane scaffold—structurally analogous to (2,7-dioxaspiro[4.4]nonan-3-yl)methanol—is identified in longianone (isolated from Xylaria longiana fungi), which exhibits stereoselective bioactivity profiles [8]. Such natural products often feature oxygen atoms at the 2,7-positions, enabling hydrogen-bonding interactions critical for biological function. The spiro junction at C1/C6 restricts conformational flexibility, enhancing selectivity in protein binding compared to planar aromatics [5] [8].
Table 1: Bioactive Natural Products Containing [4.4] Spirocyclic Motifs
| Natural Product | Source | Biological Activity | Core Structure |
|---|---|---|---|
| Longianone | Xylaria longiana | Not fully characterized | 1,7-Dioxaspiro[4.4]nonane |
| Griseofulvin | Penicillium griseofulvum | Antifungal | Spirobenzofuranone |
| Illudin S | Omphalotus illudens | Antitumor (Phase II trials) | [2.5.0] Spirocycle |
| Hyperolactone C | Hypericum chinense | Antiviral | [4.4.0] Spirolactone |
Initial syntheses of spirobislactones relied on Brønsted or Lewis acid-catalyzed cyclizations, exploiting keto-acid or hydroxy-acid precursors. For example, ortho-hydroxyaryl carboxylic acids underwent dehydrative spirolactonization under acidic conditions (e.g., H₂SO₄, PPA) via electrophilic aromatic substitution [3]. Biomimetic oxidative cyclizations using O₂/oxidants were also employed; substrate 14a (tyrosine derivative) yielded spirolactone 16 (35% yield) via in situ peroxidation and nucleophilic addition, though yields suffered from overoxidation or polymerization [9] [10]. Base-mediated Dieckmann condensations of diesters provided limited access to [4.4] systems due to ring strain, favoring larger (e.g., [5.5]) or smaller (e.g., [3.3]) spirocycles [3]. Key limitations included:
Transition-metal catalysis revolutionized spirobislactone synthesis, addressing chemo- and stereoselectivity challenges in early methods:
Table 2: Metal-Catalyzed Methods for Spirobislactone Synthesis
| Metal Catalyst | Substrate Class | Key Conditions | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Mn(OAc)₃ | β-Ketoesters with alkenes | O₂, 80°C | 55–70% | Racemic |
| Cu(OTf)₂ | Allylic hydroxy acids | (S,S)-t-Bu-BOX, rt | 75–90% | Up to 90% ee |
| AgOTf | Carbamates/sulfamates | 1,10-Phenanthroline, H₂O | 60–85% | >20:1 dr |
Synthetic Insight: Modern routes to (2,7-dioxaspiro[4.4]nonan-3-yl)methanol exploit asymmetric organocatalysis or Ag(I)-catalysis, achieving >90% ee. The hydroxymethyl group enables late-stage diversification to prodrugs (e.g., phosphate esters) or polymer conjugates for enhanced bioavailability [5] [6].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: